molecular formula C24H24N2O5S B426033 N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

Cat. No.: B426033
M. Wt: 452.5g/mol
InChI Key: UUCYOZMYAACVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes phenoxyphenyl and pyrrolidinylsulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-phenoxyphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-(1-pyrrolidinylsulfonyl)phenol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide involves its interaction with specific molecular targets. The phenoxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
  • N-(4-methoxyphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide
  • N-(4-chlorophenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide

Uniqueness

This compound is unique due to its specific combination of phenoxyphenyl and pyrrolidinylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C24H24N2O5S/c27-24(25-19-8-10-22(11-9-19)31-21-6-2-1-3-7-21)18-30-20-12-14-23(15-13-20)32(28,29)26-16-4-5-17-26/h1-3,6-15H,4-5,16-18H2,(H,25,27)

InChI Key

UUCYOZMYAACVOI-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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